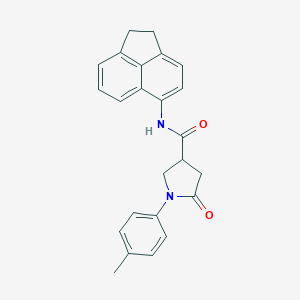![molecular formula C22H23N3O4S B278698 ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278698.png)
ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to have a wide range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. Additionally, it has been found to have antioxidant properties, which could make it useful in the treatment of various diseases that are associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers who are studying the mechanisms of cancer growth and development. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for use in experiments.
Direcciones Futuras
There are many potential future directions for the use of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in scientific research. One promising area of research is the development of new cancer therapies that are based on this compound. Additionally, this compound could be used to study the mechanisms of cancer growth and development, as well as the role of CDK4 and CDK6 in the cell cycle. Other potential future directions include the development of new anti-inflammatory drugs and the treatment of diseases that are associated with oxidative stress.
Métodos De Síntesis
The synthesis of Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been achieved using various methods. One of the most common methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl chloroformate and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of 4-oxoquinazoline. The reaction is carried out in a solvent such as dichloromethane or acetonitrile and is typically heated to reflux for several hours.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
Nombre del producto |
ethyl 2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Fórmula molecular |
C22H23N3O4S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-22(28)19-15-8-4-6-10-17(15)30-20(19)24-18(26)11-12-25-13-23-16-9-5-3-7-14(16)21(25)27/h3,5,7,9,13H,2,4,6,8,10-12H2,1H3,(H,24,26) |
Clave InChI |
CVYANVHSNRLLGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B278625.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278628.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B278630.png)





![N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278641.png)

![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)